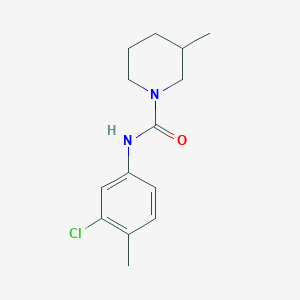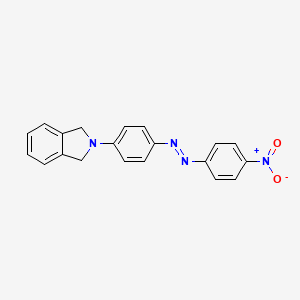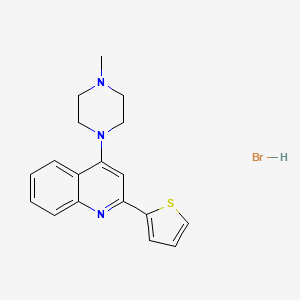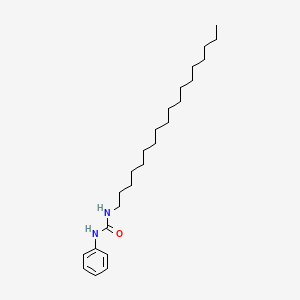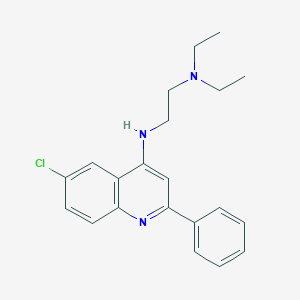
2-(2-hydroxyphenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyphenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenyl group attached to an acetamide moiety, which is further substituted with a hydroxyphenoxy group
Preparation Methods
The synthesis of 2-(2-hydroxyphenoxy)-N-phenylacetamide typically involves the nucleophilic substitution reaction of 2-hydroxyphenol with N-phenylacetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(2-hydroxyphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory, analgesic, and anticancer properties, which could be explored further for therapeutic applications.
Industry: It can be used in the production of specialty chemicals, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites, while the phenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-hydroxyphenoxy)-N-phenylacetamide can be compared with other phenoxyacetamide derivatives, such as:
2-(2-hydroxyphenoxy)-1-phenylethanol: This compound has a similar structure but with an additional hydroxyl group, which can affect its reactivity and biological activity.
3-(2-hydroxyphenoxy)-1,2-propanediol: This derivative has two hydroxyl groups, making it more hydrophilic and potentially more reactive in certain chemical reactions.
N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: This compound has an additional acetamido group, which can enhance its binding affinity to certain targets and alter its pharmacological profile.
The uniqueness of this compound lies in its balanced hydrophobic and hydrophilic properties, which make it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
93985-70-7 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(2-hydroxyphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H13NO3/c16-12-8-4-5-9-13(12)18-10-14(17)15-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |
InChI Key |
GPQMEOWBPOWODL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)

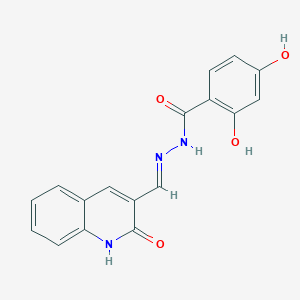

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)
